4-(Nitroamino)benzene-1-sulfonic acid
Description
4-(Nitroamino)benzene-1-sulfonic acid is an aromatic compound characterized by the presence of a sulfonic acid functional group, which imparts strong acidic properties and water solubility, and a nitroamino functional group. While specific research on this exact molecule is limited, its structure allows for a thorough examination based on the well-established chemistry of its constituent parts.
The chemistry of this compound is best understood by first examining its parent classes.
Aromatic Sulfonic Acids: This class of organosulfur compounds is foundational to industrial organic chemistry. wikipedia.org The sulfonic acid group is typically introduced onto the aromatic ring through an electrophilic aromatic substitution reaction known as sulfonation, using concentrated sulfuric acid or oleum. chemcess.com This functional group is strongly acidic and electron-withdrawing. acs.org Its presence dramatically increases the water solubility of the aromatic compound. A key feature of sulfonation is its reversibility; the sulfonic acid group can be removed by heating in the presence of aqueous acid, a property exploited in organic synthesis to act as a temporary blocking or directing group. wikipedia.orgresearchgate.net
Table 1: General Properties of Aromatic Sulfonic Acids
| Property | Description | Industrial Relevance |
|---|---|---|
| Acidity | Strongly acidic, typically with a pKa value less than 0. acs.org | Effective catalysts in reactions like esterification and dehydration. elchemy.com |
| Solubility | Generally soluble in water due to the polar -SO₃H group. wikipedia.org | Crucial for applications in detergents, dyes, and water-soluble drugs. researchgate.netelchemy.com |
| Reactivity | The -SO₃H group is a meta-director in further electrophilic substitutions. wikipedia.org | Used to control the position of incoming groups during multi-step syntheses. |
| Derivatives | Can be converted to sulfonyl chlorides, sulfonamides, and sulfonates. wikipedia.org | Precursors to a vast range of pharmaceuticals (sulfa drugs), dyes, and surfactants. researchgate.net |
Aromatic Nitroamino Compounds: The nitroamino group (-NHNO₂) is distinct from the more common arrangement of separate nitro (-NO₂) and amino (-NH₂) groups on an aromatic ring. The nitroamino functionality is known for its high energy content and is a key feature in many energetic materials. rsc.org These compounds are typically synthesized through the nitration of a primary aromatic amine. The chemistry of aromatic nitro and amino compounds is extensive; they are crucial intermediates in the manufacturing of dyes, pesticides, pharmaceuticals, and explosives. researchgate.netresearchgate.net The nitro group is a powerful electron-withdrawing group and deactivates the aromatic ring towards electrophilic substitution, while the amino group is a strong activating group. youtube.com The tautomeric relationship between the nitroamino (-NH-NO₂) and nitroimino (=N-NO₂H) forms is a subject of research, particularly in designing stable, high-energy-density materials. rsc.org
The bifunctional nature of this compound makes it a molecule of significant theoretical and potential practical interest, bridging the gap between industrial intermediate chemistry and materials science.
Organic Chemistry: In synthetic organic chemistry, this compound could serve as a versatile intermediate. The sulfonic acid group provides a handle for increasing solubility, which can be advantageous for reactions in aqueous media. It can also be used as a directing group or be replaced through nucleophilic aromatic substitution under certain conditions. The nitroamino group can undergo various transformations; for instance, reduction of the nitro moiety could lead to hydrazine (B178648) derivatives, which are valuable building blocks in pharmaceutical and agrochemical synthesis.
Industrial Chemistry: The applications of aromatic sulfonic acids are widespread, serving as precursors to detergents, dyes, and ion-exchange resins. chemcess.comelchemy.com For example, benzenesulfonic acid derivatives are vital in the production of linear alkylbenzene sulfonates (LAS), a primary component of many cleaning products. elchemy.com Similarly, aromatic nitro compounds are indispensable starting materials for producing aromatic amines (like aniline) through reduction, which are then used to create polymers, dyes, and rubber chemicals. researchgate.netyoutube.com
The combination of these two functional groups in this compound suggests potential applications as a specialty intermediate. It could be used in the synthesis of specific azo dyes, where the sulfonic acid group ensures water solubility and the nitroamino group could be modified to tune the color and properties of the final dye.
Table 2: Potential Interdisciplinary Applications
| Field | Potential Role of this compound |
|---|---|
| Materials Science | Precursor for energetic materials or polymers, with the sulfonic acid group aiding in processing or self-assembly. |
| Dye Chemistry | Intermediate for producing water-soluble dyes with specific chromophoric properties derived from the nitroamino group. |
| Pharmaceutical Synthesis | A starting material for complex molecules where the functional groups can be sequentially modified. |
| Catalysis | As a water-soluble acid catalyst where the nitroamino group could influence the electronic environment and catalytic activity. |
Structure
3D Structure
Properties
CAS No. |
61734-81-4 |
|---|---|
Molecular Formula |
C6H6N2O5S |
Molecular Weight |
218.19 g/mol |
IUPAC Name |
4-nitramidobenzenesulfonic acid |
InChI |
InChI=1S/C6H6N2O5S/c9-8(10)7-5-1-3-6(4-2-5)14(11,12)13/h1-4,7H,(H,11,12,13) |
InChI Key |
NQAKGDFUDPBOQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N[N+](=O)[O-])S(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Preparation
Approaches to Aromatic Nitroamination
Aromatic nitroamination involves the attachment of a nitroamino group to an aromatic ring. This is typically achieved by modifying an existing amino group on the aromatic substrate.
The direct nitration of an aromatic amine, such as aniline (B41778), with a standard nitrating mixture (concentrated nitric acid and sulfuric acid) is often problematic. The strongly acidic conditions lead to the protonation of the highly basic amino group, forming an anilinium ion (-NH₃⁺). stackexchange.com This positively charged group is a powerful deactivator and meta-director for electrophilic aromatic substitution. Consequently, direct nitration tends to yield a significant amount of the meta-nitroaniline isomer rather than the desired ortho or para products. wikipedia.org Furthermore, the reaction conditions can lead to oxidation of the aromatic ring, resulting in a complex mixture of byproducts and decomposition.
Formation of the N-nitroamino group (a nitramine) under these direct conditions is generally not favored. The electrophilic nitronium ion (NO₂⁺) preferentially attacks the electron-rich aromatic ring (C-nitration) over the nitrogen atom of the deactivated anilinium ion. wikipedia.orgmasterorganicchemistry.com Specific reagents and milder, often non-acidic, conditions are required to facilitate the formation of primary nitramines from their corresponding amines. cranfield.ac.uk
To overcome the challenges of direct nitration and to facilitate N-nitration, a common and effective strategy is to first protect the amino group through acylation. cranfield.ac.ukresearchgate.net This involves reacting the aromatic amine with an acylating agent, such as acetic anhydride (B1165640), to form an amide (e.g., acetanilide (B955) from aniline).
This acylation step serves several crucial purposes:
Reduces Basicity: The amide is significantly less basic than the corresponding amine, preventing protonation in acidic media.
Protects the Amino Group: The acyl group protects the amine from oxidation during subsequent steps.
Controls Reactivity: While still an activating group, the acetamido group is less activating than the amino group, allowing for more controlled reactions.
Directs Substitution: The bulky acetamido group is a strong ortho-, para-director, favoring substitution at the para position.
Once the amine is protected, the introduction of the nitroamino functionality can be approached. The acylated amine can be nitrated to form an N-nitro amide, which can then be hydrolyzed to yield the primary nitramine. This multi-step acylation-activation-nitration approach provides a reliable method for introducing the nitroamino group while avoiding the complications of direct nitration of a primary aromatic amine. researchgate.net
Aromatic Sulfonation Techniques for Benzene (B151609) Derivatives
Aromatic sulfonation is a classic electrophilic aromatic substitution reaction where a hydrogen atom on the benzene ring is replaced by a sulfonic acid (-SO₃H) group. wikipedia.org
Direct sulfonation is typically achieved by heating an aromatic compound with concentrated or fuming sulfuric acid (oleum). chemistrysteps.comchemguide.co.uk The electrophile in this reaction is sulfur trioxide (SO₃) or its protonated form, +SO₃H. chemistrysteps.comaakash.ac.in The mechanism proceeds through the standard stages of electrophilic aromatic substitution:
Generation of the Electrophile: In concentrated sulfuric acid, SO₃ is present due to a dissociation equilibrium. In fuming sulfuric acid (a solution of SO₃ in H₂SO₄), the concentration of the SO₃ electrophile is much higher, leading to a faster reaction. libretexts.org
Electrophilic Attack: The π-electrons of the aromatic ring attack the sulfur trioxide electrophile, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. masterorganicchemistry.comaakash.ac.in
Deprotonation: A weak base, such as HSO₄⁻ or water, removes a proton from the carbon atom bearing the sulfonic acid group, restoring the aromaticity of the ring. masterorganicchemistry.com
A key feature of sulfonation is its reversibility. Heating a sulfonic acid with dilute aqueous acid can reverse the reaction, removing the sulfonic acid group. wikipedia.orgchemistrysteps.com This property is sometimes exploited in synthesis to use the sulfonic acid group as a temporary blocking group to direct other substituents. wikipedia.org
| Sulfonating Agent | Typical Conditions | Notes |
|---|---|---|
| Concentrated Sulfuric Acid (H₂SO₄) | Heating under reflux for several hours. chemguide.co.uk | Reaction is relatively slow and reversible. njit.edu |
| Fuming Sulfuric Acid (Oleum, H₂S₂O₇) | Warming (e.g., 40°C) for a shorter duration (20-30 minutes). chemguide.co.uklibretexts.org | Much richer source of the SO₃ electrophile, leading to a faster reaction rate. chemguide.co.uk |
| Chlorosulfuric Acid (HSO₃Cl) | Reaction can often be performed at lower temperatures. | A highly effective and strong sulfonating agent that produces HCl as a byproduct. wikipedia.org |
While direct sulfonation is common, indirect methods can also be employed to introduce a sulfonic acid group. These routes are particularly useful when the substrate is incompatible with strong acidic conditions or when specific regioselectivity is required.
One notable indirect method is the Piria reaction , where a nitroaromatic compound is treated with a metal bisulfite (e.g., sodium bisulfite). This reaction achieves both the reduction of the nitro group to an amino group and the sulfonation of the aromatic ring in a single process. wikipedia.org
Another indirect route involves the use of diazonium salts. An aromatic amine can be converted to a diazonium salt using nitrous acid at low temperatures. The resulting diazonium salt can then be reacted with a solution of sulfur dioxide in the presence of a copper catalyst (a variation of the Sandmeyer reaction) or with a sulfite (B76179) solution to introduce the sulfonic acid group.
Multi-Step Synthesis Pathways for 4-(Nitroamino)benzene-1-sulfonic Acid
The synthesis of this compound logically begins with a readily available starting material, such as aniline. A plausible synthetic pathway involves the strategic sequencing of sulfonation and protected nitroamination to ensure the correct substitution pattern and functional group transformation.
A common and effective route starts with the sulfonation of aniline to produce 4-aminobenzenesulfonic acid, also known as sulfanilic acid. google.com
Step 1: Sulfonation of Aniline. Aniline is heated with concentrated sulfuric acid. The initial reaction is an acid-base reaction forming anilinium sulfate (B86663). Upon heating to high temperatures (e.g., 180-190°C), the compound rearranges to form the thermodynamically more stable para-isomer, 4-aminobenzenesulfonic acid. google.com This process is a type of "baking" sulfonation.
Step 2: Protection of the Amino Group. The amino group of sulfanilic acid must be protected before N-nitration. This can be accomplished by reacting it with acetic anhydride to form 4-acetamidobenzenesulfonic acid. This step is crucial to prevent unwanted side reactions during nitration.
Step 3: N-Nitration. The protected intermediate, 4-acetamidobenzenesulfonic acid, is then subjected to nitration. The reaction conditions are carefully controlled to favor the formation of the N-nitro product, N-acetyl-N-nitro-4-aminobenzenesulfonic acid.
Step 4: Deprotection. The final step is the removal of the acetyl protecting group. This is typically achieved by acid or base-catalyzed hydrolysis, which cleaves the amide bond to reveal the primary nitroamino group, yielding the target compound, this compound.
| Step | Starting Material | Reagents | Intermediate/Product |
|---|---|---|---|
| 1 | Aniline | Concentrated H₂SO₄, Heat (180-190°C) | 4-Aminobenzenesulfonic acid (Sulfanilic acid) |
| 2 | 4-Aminobenzenesulfonic acid | Acetic Anhydride ((CH₃CO)₂O) | 4-Acetamidobenzenesulfonic acid |
| 3 | 4-Acetamidobenzenesulfonic acid | Nitrating agent (e.g., HNO₃/Acetic Anhydride) | N-acetyl-N-nitro-4-aminobenzenesulfonic acid |
| 4 | N-acetyl-N-nitro-4-aminobenzenesulfonic acid | H₂O, Acid or Base catalyst (Hydrolysis) | This compound |
This synthetic sequence leverages established chemical principles to control the regioselectivity and reactivity, ensuring the efficient preparation of the target molecule.
Sequential Functional Group Introduction Strategies
The most viable synthetic route to this compound employs a sequential strategy that begins with the formation of a stable, correctly substituted intermediate, followed by the introduction of the more sensitive nitramine functionality.
The primary strategy involves two main steps:
Electrophilic Sulfonation of Aniline: The synthesis commences with aniline, which undergoes sulfonation to produce 4-aminobenzenesulfonic acid, commonly known as sulfanilic acid. This reaction establishes the required para-substitution pattern of the amino and sulfonic acid groups. The process typically involves reacting aniline with concentrated sulfuric acid and heating the resulting anilinium hydrogen sulfate salt. wikipedia.orgresearchgate.net
N-Nitration of Sulfanilic Acid: The amino group of the sulfanilic acid intermediate is then converted to a nitramine group (-NHNO2). This transformation, known as N-nitration, must be performed under carefully controlled conditions to selectively nitrate (B79036) the nitrogen atom without promoting nitration of the aromatic ring (C-nitration) or causing decomposition. core.ac.uk This step is critical as primary aromatic amines can be sensitive to strong acidic and nitrating conditions. core.ac.uk
An alternative strategy, involving the N-nitration of aniline first to form phenylnitramine followed by sulfonation, is generally considered less feasible. Phenylnitramine is known to be unstable in strong acid, readily undergoing rearrangement to form ortho- and para-nitroanilines, which would lead to a mixture of undesired side products during a subsequent sulfonation step. Therefore, securing the sulfonic acid group in the correct position prior to N-nitration is the preferred and more controlled synthetic pathway.
Regioselectivity Control in Aromatic Substitutions
Control of regioselectivity is paramount during the initial sulfonation of aniline to ensure the exclusive formation of the para-substituted product, sulfanilic acid. The amino group (-NH2) of aniline is a strongly activating, ortho, para-directing group in electrophilic aromatic substitution. However, under the strongly acidic conditions required for sulfonation, the amino group is protonated to form the anilinium ion (-NH3+), which is a deactivating, meta-directing group.
The regiochemical outcome is controlled by manipulating the reaction conditions:
Initial Salt Formation: Aniline reacts with sulfuric acid in a highly exothermic acid-base reaction to form anilinium hydrogen sulfate. google.com
Thermal Rearrangement: This salt is then heated to high temperatures, typically between 180-190 °C. youtube.comgoogle.com At this temperature, a small equilibrium amount of free aniline exists. This unprotonated aniline undergoes electrophilic substitution, with the bulky sulfonic acid group preferentially adding to the sterically less hindered para-position. youtube.com This "baking" process drives the reaction towards the thermodynamically most stable product, sulfanilic acid. wikipedia.org While some ortho-isomer (orthanilic acid) may form initially, the reversibility of the sulfonation reaction at high temperatures allows it to convert to the more stable para-isomer over time. wikipedia.org
This thermal rearrangement is a classic method for controlling the regioselectivity in the synthesis of sulfanilic acid, yielding the desired 4-substituted precursor with high purity. rsc.orgrsc.org
Reaction Optimization and Yield Enhancement Studies
Optimizing the synthesis involves refining the parameters for both the sulfonation and the N-nitration steps to maximize yield and purity while minimizing reaction time and waste.
Optimization of Aniline Sulfonation: The conversion of aniline to sulfanilic acid has been extensively studied to improve its efficiency. Key variables include the molar ratio of reactants, temperature, and heating method. Using an excess of sulfuric acid can serve as both a reactant and a solvent, ensuring the reaction mixture remains fluid. google.com However, this creates a larger volume of waste acid. Studies have focused on finding an optimal balance. Newer technologies, such as ohmic heating, have been investigated to provide rapid and uniform heating, which can lead to higher selectivity (up to 93%) and shorter reaction times compared to conventional methods. rsc.orgrsc.org
| Aniline:H₂SO₄ Ratio (molar) | Temperature (°C) | Reaction Time (h) | Yield (%) | Notes |
|---|---|---|---|---|
| 1:1.05 | 250 | >10 | Moderate | Traditional baking method, leads to impurities. google.com |
| 1:2.0 to 1:2.5 | 180-190 | ~4-5 | ~85-95 | Excess acid acts as a solvent, improves conversion. google.comyoutube.com |
| 1:3 (excess) | 181 | 3.5 | 92.3 | Ohmic heating method, high selectivity. rsc.org |
| Stoichiometric | 180-190 | Variable | >95 | Partial-pressure distillation to remove water. scribd.com |
Optimization of N-Nitration: The N-nitration of the sulfanilic acid intermediate is a delicate step. The primary goal is to achieve nitration on the amine nitrogen without side reactions. Optimization strategies are derived from general procedures for synthesizing primary nitramines. core.ac.uk
Nitrating Agent: The choice of nitrating agent is crucial. While a classic mixture of nitric and sulfuric acid is effective for C-nitration, it can be too harsh for N-nitration of an activated ring system. Milder reagents, such as nitric acid in acetic anhydride or trifluoroacetic anhydride, are often employed. google.com
Temperature Control: These reactions are typically highly exothermic and require low temperatures (e.g., -30 °C to 5 °C) to prevent runaway reactions and decomposition of the nitramine product. google.com
Reaction Medium: The choice of solvent and the acidity of the medium must be carefully controlled. Many primary nitramines are unstable in strongly acidic conditions, which can catalyze decomposition. core.ac.uk
Considerations for Industrial Scale Synthesis Processes
Transitioning the synthesis of this compound to an industrial scale introduces significant challenges related to safety, cost, material handling, and waste management.
Sulfonation Stage:
Material Handling: The initial reaction of aniline and sulfuric acid is highly exothermic, requiring reactors with efficient heat exchange capabilities. The intermediate anilinium sulfate and the final sulfanilic acid product can cake or solidify, which necessitates robust agitation and transfer systems to prevent blockages. scribd.comacs.org
Energy Consumption: The high-temperature baking step is energy-intensive. Process optimization to reduce reaction time or temperature, for instance through the use of catalysts or alternative heating technologies, is a key consideration. rsc.org
Acid Recovery: The use of excess sulfuric acid is common, resulting in a large stream of acidic wastewater. To improve process economics and reduce environmental impact, industrial processes often incorporate a sulfuric acid recovery and reconcentration loop, which adds to the capital cost but reduces long-term operational expenses and waste disposal liabilities. google.com
N-Nitration Stage:
Safety: This is the most hazardous aspect of the entire process. Nitramines as a class of compounds are energetic materials and can be explosive. nih.gov The N-nitration process itself involves highly reactive and potentially unstable intermediates. Strict adherence to safety protocols, including remote operation, blast-proof reaction bays, and precise control over temperature and reagent addition, is mandatory. google.com
Process Control: Continuous flow reactors or microreactors are increasingly considered for hazardous reactions like nitrations. They offer superior heat and mass transfer, allowing for better temperature control and minimizing the volume of hazardous material present at any given time, thereby significantly improving the safety profile of the operation.
Waste Management: The waste streams from the nitration step will contain residual strong acids and potentially toxic and unstable nitro-organic compounds. This waste requires specialized treatment before disposal, often involving neutralization followed by chemical or biological degradation to mitigate environmental and safety risks. nih.gov
Chemical Reactivity and Transformation Mechanisms
Electrophilic Aromatic Substitution Reactions of the Compound
Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. The rate and regioselectivity of these reactions on a substituted benzene (B151609) ring are profoundly influenced by the electronic properties of the substituents already present.
Both the nitroamino and sulfonic acid groups significantly influence the electron density of the benzene ring, thereby affecting its susceptibility to attack by electrophiles.
Sulfonic Acid Group (-SO₃H): The sulfonic acid group is a powerful electron-withdrawing group. This is due to the high electronegativity of the oxygen atoms and the positive formal charge on the sulfur atom, which pulls electron density from the benzene ring through both inductive and resonance effects. Consequently, the sulfonic acid group is a strong deactivating group, making the aromatic ring much less reactive towards electrophilic attack compared to benzene itself. As a deactivating group that withdraws electrons via resonance from the ortho and para positions, it directs incoming electrophiles to the meta position.
The cumulative effect of having both a strongly deactivating, meta-directing sulfonic acid group and a deactivating, ortho, para-directing nitroamino group renders the aromatic ring of 4-(nitroamino)benzene-1-sulfonic acid highly electron-deficient and thus very unreactive towards further electrophilic aromatic substitution.
| Substituent Group | Electronic Effect | Influence on Ring Reactivity | Directing Effect |
|---|---|---|---|
| Sulfonic Acid (-SO₃H) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta |
| Nitro (-NO₂) | Strongly Electron-Withdrawing | Strongly Deactivating | Meta vedantu.comyoutube.com |
| Amino (-NH₂) | Strongly Electron-Donating | Strongly Activating | Ortho, Para scispace.com |
| Nitroamino (-NHNO₂) | Electron-Withdrawing (Overall) | Strongly Deactivating | Ortho, Para |
Should a sufficiently powerful electrophile be forced to react with this compound, the position of the new substituent (regioselectivity) is determined by the combined directing effects of the existing groups.
The sulfonic acid group is at position C-1, and the nitroamino group is at position C-4.
The sulfonic acid group at C-1 directs incoming electrophiles to the positions meta to it, which are C-3 and C-5.
The nitroamino group at C-4 directs incoming electrophiles to the positions ortho to it, which are also C-3 and C-5.
In this case, the directing effects of both groups are synergistic, reinforcing the substitution at the same positions. Therefore, any further electrophilic aromatic substitution on this compound would be expected to occur exclusively at the C-3 and C-5 positions.
The mechanistic pathway follows the general steps for electrophilic aromatic substitution:
Generation of a strong electrophile (E⁺).
Nucleophilic attack by the π-electron system of the aromatic ring on the electrophile. This is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. The attack will occur at the C-3 (or C-5) position.
Deprotonation of the arenium ion, where a base removes the proton from the carbon atom bearing the new electrophile, restoring the aromaticity of the ring.
Transformations of the Nitroamino Moiety
The nitroamino group (-NHNO₂) has its own distinct reactivity, centered on the nitrogen-nitro linkage and the potential for reduction.
The nitro group is readily reducible, and this chemistry is applicable to the nitroamino moiety. The reduction of aromatic nitro compounds is a well-established transformation that can lead to various products depending on the reagents and conditions used. wikipedia.org
Commonly, the nitro group is reduced to a primary amine (-NH₂). Applying this to the nitroamino group (-NHNO₂) would result in its conversion to a hydrazino group (-NHNH₂). This transformation can be achieved using several methods:
Catalytic Hydrogenation: This involves the use of hydrogen gas (H₂) with a metal catalyst, such as palladium on carbon (Pd/C), Raney nickel, or platinum(IV) oxide. commonorganicchemistry.com This method is often highly efficient but may also affect other functional groups.
Metal-Acid Reductions: Reagents like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in the presence of an acid (e.g., HCl or acetic acid) are classic and effective methods for reducing aromatic nitro groups. commonorganicchemistry.com
The stepwise reduction of a nitro group often proceeds through nitroso and hydroxylamine (B1172632) intermediates. mdpi.com Careful control of reaction conditions can sometimes allow for the isolation of these species.
| Reagent System | Typical Conditions | Notes |
|---|---|---|
| H₂ / Pd/C | Pressurized H₂, various solvents (e.g., Ethanol (B145695), Ethyl Acetate) | Highly efficient, but can reduce other functional groups (alkenes, alkynes). commonorganicchemistry.com |
| Fe / HCl or Acetic Acid | Aqueous acidic medium, often heated | A classic, cost-effective, and robust method. commonorganicchemistry.com |
| Zn / HCl or Acetic Acid | Aqueous acidic medium | Similar to Fe/acid; can also be used in aqueous ammonium (B1175870) chloride to yield hydroxylamines. wikipedia.org |
| SnCl₂ / HCl | Concentrated HCl, often in an alcohol solvent | Provides mild conditions and good chemoselectivity. commonorganicchemistry.com |
The N-NO₂ bond in nitramines (also known as N-nitro compounds) is susceptible to cleavage under certain conditions. The stability of this linkage is a key aspect of the compound's chemistry. Research on analogous N-nitro and N-nitroso compounds shows that this bond can be broken through photolytic or, in some cases, acidic conditions.
Photolytic Cleavage: Nitramines can undergo homolytic scission of the N-N bond upon exposure to ultraviolet light. acs.orgnih.gov This process generates an amino radical and a nitrogen dioxide radical (•NO₂), which can lead to further reactions, such as ring nitration. acs.org
Acid-Catalyzed Reactions: While the N-NO₂ bond is generally more stable than the N-NO bond in nitrosamines, strong acidic conditions can potentially facilitate rearrangement or cleavage reactions, analogous to the Fischer-Hepp rearrangement observed in aryl nitrosamines. nih.gov
Theoretical studies on the formation of related N-nitroso compounds suggest mechanisms involving free radical intermediates, where an initial hydrogen abstraction from the amine is followed by reaction with nitrogen oxides. researchgate.netnih.gov This implies that the N-H bond of the nitroamino group could also be a site of radical reactivity.
Chemistry of the Sulfonic Acid Group
The sulfonic acid group is a robust functional group, but it can undergo specific transformations that are synthetically useful.
Desulfonation: The sulfonation of an aromatic ring is a reversible reaction. chemistrysteps.comlibretexts.org The sulfonic acid group can be removed from the ring by heating the compound in the presence of a dilute aqueous acid (such as sulfuric or phosphoric acid). libretexts.orgwikipedia.org This process, known as protodesulfonation, proceeds via the reverse mechanism of electrophilic aromatic sulfonation, where a proton acts as the electrophile, leading to the expulsion of SO₃. chemistrysteps.comresearchgate.net This reversibility allows the sulfonic acid group to be used as a temporary blocking or directing group in multi-step syntheses. libretexts.orgwikipedia.org
Conversion to Sulfonyl Chlorides: Aromatic sulfonic acids are important precursors for the synthesis of sulfonyl chlorides (-SO₂Cl). Sulfonyl chlorides are versatile intermediates used to prepare sulfonamides, sulfonate esters, and other derivatives. The conversion is typically achieved by treating the sulfonic acid with reagents such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). wikipedia.org Alternatively, direct chlorosulfonation of an aromatic compound with excess chlorosulfonic acid can yield the sulfonyl chloride. google.com More recent methods also describe the conversion of sulfonic acids to sulfonyl chlorides under milder conditions. lookchem.comnih.gov
Desulfonation Reactions and Reversibility Studies
The sulfonation of aromatic compounds is a well-documented reversible process. unacademy.comlibretexts.orglibretexts.org The reverse reaction, known as desulfonation, involves the removal of the sulfonic acid group (-SO₃H) from the aromatic ring. wikipedia.org This reaction is typically achieved by heating the arylsulfonic acid in the presence of a dilute aqueous acid. libretexts.orgyoutube.com The principle of microscopic reversibility suggests that the mechanism for desulfonation is the exact reverse of the sulfonation mechanism. unacademy.com
For this compound, the desulfonation process would involve the protonation of the benzene ring, followed by the cleavage of the carbon-sulfur bond to release sulfur trioxide (SO₃) and regenerate the parent nitroaminobenzene.
General Reaction Scheme for Desulfonation: Ar-SO₃H + H₂O --(Heat, H⁺)--> Ar-H + H₂SO₄ wikipedia.org
Salt Formation and Associated Chemical Properties
As a strong acid, this compound readily reacts with bases to form salts. The reaction with an alkali hydroxide (B78521), such as sodium hydroxide, results in the formation of the corresponding sulfonate salt and water. These salts are typically crystalline solids with significantly higher water solubility than the parent acid.
General Reaction for Salt Formation: C₆H₄(NHNO₂)SO₃H + NaOH → C₆H₄(NHNO₂)SO₃Na + H₂O
The properties of these salts are important in various applications, including their use as intermediates in synthesis. For instance, the sodium salts of related compounds, such as 4-nitrobenzenesulfonic acid and 4-amino-3-nitrobenzenesulfonic acid, are documented chemical entities. cymitquimica.com The formation of salts can alter the chemical reactivity of the compound and is a standard procedure for purification and handling of sulfonic acids.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| Sodium 4-nitrobenzenesulfonate | 5134-88-3 | C₆H₄NNaO₅S | 225.156 |
| Sodium 4-amino-3-nitrobenzenesulfonate | Not explicitly found | C₆H₅N₂NaO₅S | 240.169 |
Derivatization of the Sulfonic Acid Group (e.g., sulfonyl halides, esters)
The sulfonic acid group of this compound can be converted into other functional groups, such as sulfonyl halides and sulfonic acid esters (sulfonates). These derivatives are often more reactive and serve as versatile intermediates in organic synthesis.
Sulfonyl Halide Formation: The most common sulfonyl halides are sulfonyl chlorides. They are typically synthesized by treating the sulfonic acid or its sodium salt with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For example, the synthesis of 4-nitrobenzyl sulfonyl chloride has been demonstrated by reacting sodium 4-nitrobenzyl sulfonate with phosphorus pentachloride. prepchem.com A similar approach could be applied to this compound.
Reaction Scheme for Sulfonyl Chloride Formation: Ar-SO₃Na + PCl₅ → Ar-SO₂Cl + POCl₃ + NaCl
These sulfonyl chlorides are reactive electrophiles, readily undergoing nucleophilic substitution at the sulfur atom.
Sulfonic Acid Ester Formation (Esterification): Sulfonic acid esters are formed by reacting the sulfonic acid or, more commonly, the sulfonyl chloride with an alcohol. Direct esterification of the sulfonic acid with an alcohol, analogous to the Fischer esterification of carboxylic acids, can also be employed, often requiring an acid catalyst and removal of water to drive the reaction to completion. The synthesis of ethyl 4-nitrobenzenesulfonate is achieved through the Fischer esterification of 4-nitrobenzenesulfonic acid with ethanol using a strong acid catalyst.
Reaction Scheme for Esterification (from sulfonyl chloride): Ar-SO₂Cl + R'OH --(Base)--> Ar-SO₂OR' + HCl
These sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, a property widely exploited in synthetic chemistry.
Complex Reaction Pathways and Side Product Formation
In the synthesis and subsequent reactions of substituted benzenesulfonic acids, the formation of isomers and other side products is a common challenge. The sulfonation of o-nitroaniline, a potential precursor, can yield different isomers of nitroaminobenzenesulfonic acid. The directing effects of the substituents on the ring determine the regioselectivity of the sulfonation. The amino group is a strong ortho-, para-director, while the nitro group is a meta-director. In o-nitroaniline, these competing influences can lead to a mixture of products.
During derivatization reactions, side reactions can also occur. For example, in the preparation of sulfonyl chlorides using strong chlorinating agents, reactions involving the nitroamino group or the aromatic ring (e.g., chlorination of the ring) could potentially occur under harsh conditions. Similarly, the hydrolysis of the sulfonyl chloride back to the sulfonic acid is a common side reaction if moisture is present.
In reactions involving the nitroamino group itself, such as reduction, rearrangement, or hydrolysis, the sulfonic acid group's strong electron-withdrawing nature can influence the reaction pathway and potentially lead to unexpected products. For instance, processes for producing aminodiphenylamine sulfonic acids from chloronitrobenzene sulfonic acids can be complex, with the potential for various condensation products. google.com Without specific studies on this compound, potential side products must be inferred from the known reactivity of its constituent functional groups.
Mechanistic Investigations of Observed Transformations
The transformations of this compound are understood through the established mechanisms of related reactions.
Mechanism of Desulfonation: As the reverse of electrophilic aromatic substitution, desulfonation begins with the attack of an electrophile, a proton (H⁺), on the aromatic ring. youtube.commasterorganicchemistry.com This occurs preferentially at the carbon atom bearing the sulfonic acid group (ipso-attack), as this leads to the most stable intermediate sigma complex where the positive charge can be delocalized without disrupting the aromatic sextet as severely as attack at other positions.
Protonation: The aromatic ring attacks a proton from a hydronium ion (H₃O⁺), forming a resonance-stabilized carbocation known as an arenium ion or sigma complex. youtube.com
Loss of SO₃: The C-S bond breaks, and the sulfonic acid group is eliminated as neutral sulfur trioxide (SO₃). This step restores the aromaticity of the ring. youtube.commasterorganicchemistry.com
Reaction of SO₃: The liberated SO₃ rapidly reacts with water in the dilute acidic medium to form sulfuric acid. youtube.com
Mechanism of Derivatization (e.g., Sulfonyl Chloride Formation): The conversion of a sodium sulfonate to a sulfonyl chloride with PCl₅ likely proceeds through a nucleophilic attack of the sulfonate oxygen on the phosphorus atom, followed by elimination and substitution steps to replace the -ONa group with a chlorine atom.
Mechanism of Reactions at the Sulfonyl Group: Reactions of derivatives like sulfonyl chlorides and esters typically proceed via a nucleophilic addition-elimination mechanism at the sulfonyl sulfur atom. A nucleophile attacks the electrophilic sulfur, forming a transient pentacoordinate intermediate. Subsequently, the leaving group (e.g., chloride from a sulfonyl chloride, or a sulfonate anion from an ester) is expelled, resulting in the substituted product. The stability of the sulfonate anion makes it an excellent leaving group, explaining the high reactivity of these derivatives.
Advanced Characterization Methodologies in Research
Chromatographic Techniques for Purity and Separation Analysis
Specific HPLC methods detailing the separation and purity analysis of 4-(Nitroamino)benzene-1-sulfonic acid are not sufficiently described in the available literature. While HPLC methods exist for related compounds like other benzenesulfonic acids and organoarsenic compounds, these methodologies are not directly applicable. For instance, methods for analyzing Nitarsone often use liquid chromatography coupled with mass spectrometry (LC-MS) for detection in various food matrices. accesson.krspkx.net.cn A typical approach for related sulfonic acids involves reverse-phase (RP) HPLC with a mobile phase containing acetonitrile (B52724) and water, often with an acid modifier like phosphoric or formic acid for mass spectrometry compatibility. sielc.com However, without experimental data, specific parameters such as the column type, mobile phase composition, flow rate, and retention time for this compound cannot be provided.
Direct analysis of this compound by GC-MS is generally not feasible due to its low volatility and thermal instability. This technique is typically reserved for volatile compounds or those that can be made volatile through a process called derivatization. The literature includes GC-MS methods for other nitrobenzene (B124822) compounds and sulfonate esters, but not for this compound or its specific volatile derivatives. researchgate.netnih.govshimadzu.com The development of a GC-MS method would first require a validated derivatization procedure to convert the sulfonic acid group into a more volatile ester, a process for which specific details for this compound are not available.
Spectroscopic Techniques for Structural Elucidation
Detailed ¹H NMR or ¹³C NMR spectral data, including chemical shifts (δ) and coupling constants (J), for this compound could not be located in the search results. NMR spectroscopy is a primary tool for determining the precise molecular structure of a chemical. For related aromatic compounds, the chemical shifts of protons and carbons are influenced by the electronic effects of the substituents (in this case, the nitroamino and sulfonic acid groups). Without experimental or reliably predicted spectra, a detailed structural analysis for this specific molecule is not possible.
Mass spectrometry data, which is crucial for determining the molecular weight and fragmentation pattern of a compound, is not available for this compound. For the related compound Nitarsone, liquid chromatography-mass spectrometry (LC-MS) in negative ion mode has been used for quantification, with a screening transition of m/z 245.9 → 137.9. accesson.kr This information, however, pertains to the organoarsenic compound and cannot be extrapolated to the sulfonic acid derivative. A mass spectrum would provide the molecular ion peak and characteristic fragment ions that help confirm the structure, but such a spectrum is not present in the available data.
Specific experimental IR and Raman spectra for this compound are not available. These techniques are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies. For this compound, one would expect to observe characteristic absorption bands for:
N-H stretching and bending (from the amino part of the nitroamino group).
Asymmetric and symmetric stretching of the N-O bonds in the nitro group.
S=O and S-O stretching from the sulfonic acid group (-SO₃H).
Vibrations associated with the substituted benzene (B151609) ring.
While general frequency ranges for these functional groups are known, a specific analysis requires an actual spectrum of the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy is a pivotal technique for probing the electronic transitions within a molecule. For aromatic compounds like 4-nitrobenzenesulfonic acid, this method provides insights into the π-electron system and the effects of substituents on the benzene ring. The absorption of UV or visible light excites electrons from lower-energy molecular orbitals to higher-energy ones.
The UV spectrum of benzenoid compounds is characterized by three main absorption bands originating from π→π* transitions. These are often referred to as the E1, E2, and B bands. The presence of substituents on the benzene ring can cause shifts in the wavelength of maximum absorbance (λmax) and changes in the molar absorptivity (εmax). In 4-nitrobenzenesulfonic acid, both the nitro group (-NO2) and the sulfonic acid group (-SO3H) influence the electronic structure. The nitro group, being a strong chromophore and an electron-withdrawing group, can significantly affect the UV-Vis spectrum. It can lead to a bathochromic shift (a shift to longer wavelengths) of the primary and secondary absorption bands of the benzene ring.
While specific experimental λmax values for 4-nitrobenzenesulfonic acid are not always reported in readily accessible literature, the electronic transitions are expected to be characteristic of a substituted benzene ring with a strong electron-withdrawing group. The spectrum is anticipated to show absorptions corresponding to the π→π* transitions of the aromatic system, potentially with a low-intensity n→π* transition from the nitro group.
Table 1: Expected Electronic Transitions for 4-Nitrobenzenesulfonic Acid
| Transition Type | Involved Orbitals | Expected Wavelength Region | Molar Absorptivity (ε) |
| π→π | π orbitals of the benzene ring and nitro group | Shorter UV range (around 200-280 nm) | High ( > 10,000) |
| n→π | Non-bonding orbitals of the nitro group to π* orbitals | Longer UV range (around 300-350 nm) | Low ( < 1,000) |
Note: The exact λmax and εmax values can be influenced by the solvent used for the analysis.
X-ray Diffraction for Solid-State Molecular and Crystal Structure Determination
X-ray diffraction (XRD) is an indispensable tool for the unambiguous determination of the three-dimensional molecular structure and the arrangement of molecules in a crystal lattice. This technique provides precise information on bond lengths, bond angles, and crystallographic parameters such as unit cell dimensions and space group symmetry.
Table 2: Hypothetical Crystallographic Data for 4-Nitrobenzenesulfonic Acid (based on derivatives)
| Parameter | Expected Value/System |
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or similar |
| a (Å) | 10-15 |
| b (Å) | 5-10 |
| c (Å) | 15-20 |
| α (°) | 90 |
| β (°) | 90-110 |
| γ (°) | 90 |
| Z (molecules/unit cell) | 4 |
Note: This data is illustrative and based on trends observed in related structures. Actual experimental data for 4-nitrobenzenesulfonic acid is needed for definitive structural assignment.
Other Analytical Methods for Compositional and Purity Assessment
Beyond UV-Vis spectroscopy and X-ray diffraction, a range of other analytical techniques are employed to ensure the compositional integrity and purity of 4-nitrobenzenesulfonic acid.
High-Performance Liquid Chromatography (HPLC) is a primary method for assessing the purity of 4-nitrobenzenesulfonic acid and for quantifying any related impurities. sielc.com A typical approach involves reverse-phase HPLC, where the compound is separated on a nonpolar stationary phase with a polar mobile phase. sielc.com The high polarity of the sulfonic acid group can make retention on standard C18 columns challenging, sometimes necessitating the use of ion-pairing reagents or specialized polar-embedded columns. phenomenex.com
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been developed for the quantification of 4-nitrobenzenesulfonic acid as a potential genotoxic impurity in active pharmaceutical ingredients. nih.gov This highly sensitive and selective method is crucial for quality control in the pharmaceutical industry. nih.gov
Other relevant analytical methods include:
Infrared (IR) Spectroscopy: To confirm the presence of key functional groups, such as the S=O and O-H stretches of the sulfonic acid group, and the N=O stretches of the nitro group.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure by analyzing the chemical shifts and coupling patterns of the protons and carbons in the aromatic ring.
Mass Spectrometry (MS): To determine the molecular weight of the compound and to aid in the identification of impurities.
The validation of these analytical methods is performed according to guidelines from regulatory bodies like the International Conference on Harmonisation (ICH) to ensure they are accurate, precise, specific, and robust for their intended purpose. dcvmn.orgnpra.gov.my
Table 3: Summary of Analytical Methods for 4-Nitrobenzenesulfonic Acid
| Technique | Purpose | Key Information Obtained |
| HPLC/UPLC | Purity assessment, impurity quantification | Retention time, peak area, separation of related substances |
| IR Spectroscopy | Functional group identification | Characteristic vibrational frequencies |
| NMR Spectroscopy | Structural elucidation | Chemical shifts, coupling constants, carbon skeleton |
| Mass Spectrometry | Molecular weight determination | Mass-to-charge ratio (m/z) |
Theoretical and Computational Chemistry Investigations
Electronic Structure and Bonding Properties
The electronic character of 4-(Nitroamino)benzene-1-sulfonic acid is dominated by the interplay of its three functional groups: the electron-donating amino portion of the nitroamino group, the strongly electron-withdrawing nitro portion of the nitroamino group, and the strongly electron-withdrawing sulfonic acid group. These substituents modulate the electron density distribution across the benzene (B151609) ring, profoundly influencing the molecule's reactivity and spectroscopic properties.
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are instrumental in understanding the molecular geometry and electronic properties of aromatic compounds. For analogues like nitro-substituted benzenesulfonic acids, methods such as B3LYP and MP2 with basis sets like cc-pVTZ and 6-311++G** have been successfully used to calculate properties like deprotonation energies and to analyze electronic density distribution. researchgate.net
For this compound, DFT calculations would likely be employed to optimize the molecular geometry, revealing key bond lengths and angles. The interaction between the nitroamino group and the sulfonic acid group, mediated by the benzene ring, would be of particular interest. It is anticipated that the strong electron-withdrawing nature of both the nitro group and the sulfonic acid group would lead to a significant polarization of the molecule.
| Parameter | Calculated Value | Method/Basis Set | Reference Compound |
|---|---|---|---|
| Dipole Moment (Debye) | ~5-7 | B3LYP/6-311++G(d,p) | Nitrobenzenes |
| HOMO Energy (eV) | ~ -7.5 to -8.5 | B3LYP/cc-pVTZ | Nitro-substituted Benzenesulfonic Acids researchgate.net |
| LUMO Energy (eV) | ~ -3.0 to -4.0 | B3LYP/cc-pVTZ | Nitro-substituted Benzenesulfonic Acids researchgate.net |
| HOMO-LUMO Gap (eV) | ~ 4.5 to 5.5 | B3LYP/cc-pVTZ | Nitro-substituted Benzenesulfonic Acids researchgate.net |
Molecular orbital (MO) analysis, including the examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides critical insights into the reactivity of a molecule. For this compound, the HOMO is expected to be localized primarily on the benzene ring and the amino nitrogen, while the LUMO is likely to be centered on the nitro group and the aromatic ring. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and the electronic excitation energies of the molecule.
Natural Bond Orbital (NBO) analysis is another powerful tool for studying charge distribution and intramolecular interactions. In studies of nitro-substituted benzenesulfonic acids, NBO analysis has revealed the contributions of inductive and resonance effects of the substituents. researchgate.net For this compound, an NBO analysis would quantify the charge transfer from the amino group to the nitro group and the sulfonic acid group, as well as the delocalization of electron density within the benzene ring. This would provide a detailed picture of the electronic effects at play.
Conformational Analysis and Molecular Dynamics Simulations
The presence of the nitroamino and sulfonic acid groups introduces conformational flexibility to the molecule. The rotation around the C-S and C-N bonds, as well as the N-N bond, can lead to different conformers with varying energies. Conformational analysis, typically performed using computational methods, can identify the most stable conformers and the energy barriers between them. For ortho-substituted nitrobenzenesulfonic acids, the formation of intramolecular hydrogen bonds has been shown to be a significant factor in determining conformational preferences. researchgate.net While an intramolecular hydrogen bond is less likely in the para-substituted this compound, intermolecular hydrogen bonding in the solid state or in solution would be a critical factor in its structure and properties.
Molecular dynamics (MD) simulations can provide a dynamic picture of the molecule's behavior in different environments, such as in solution. MD simulations could be used to study the solvation of this compound and its interactions with solvent molecules. This would be particularly important for understanding its properties in aqueous solutions, where the sulfonic acid group is expected to be deprotonated. While specific MD studies on this molecule are lacking, simulations on related aromatic compounds provide a framework for how such investigations could be conducted.
Reaction Mechanism Predictions and Energy Landscapes
Computational chemistry is an invaluable tool for predicting the mechanisms of chemical reactions, identifying transition states, and mapping out energy landscapes.
For reactions involving this compound, such as electrophilic aromatic substitution, computational methods can be used to locate the transition state structures and calculate the activation energies. For instance, the nitration of benzene is a well-studied reaction where the mechanism involves the formation of a nitronium ion (NO₂⁺) as the active electrophile. masterorganicchemistry.comlibretexts.org A similar approach could be used to model the further substitution reactions of this compound. The existing functional groups will direct incoming electrophiles to specific positions on the benzene ring.
| Reaction Type | Predicted Major Product(s) | Directing Influence of Substituents |
|---|---|---|
| Electrophilic Nitration | 2-Nitro-4-(nitroamino)benzene-1-sulfonic acid | -SO₃H (meta-directing), -NHNO₂ (ortho, para-directing, deactivating) |
| Electrophilic Halogenation | 2-Halo-4-(nitroamino)benzene-1-sulfonic acid | -SO₃H (meta-directing), -NHNO₂ (ortho, para-directing, deactivating) |
| Nucleophilic Aromatic Substitution | Substitution of the nitro group may be possible under harsh conditions | Activated by electron-withdrawing groups |
The reactivity and regioselectivity of this compound in electrophilic aromatic substitution reactions are governed by the combined electronic effects of the nitroamino and sulfonic acid groups. The sulfonic acid group is a strong deactivating and meta-directing group. The nitroamino group is also deactivating due to the electron-withdrawing nitro group, but the lone pair on the amino nitrogen can participate in resonance, directing incoming electrophiles to the ortho and para positions. However, the para position is already occupied by the sulfonic acid group. Therefore, electrophilic substitution is most likely to occur at the positions ortho to the nitroamino group (positions 2 and 6). Computational calculations of the energies of the intermediate sigma complexes for electrophilic attack at different positions can provide a quantitative prediction of the regioselectivity.
Intermolecular Interactions and Aggregation Behavior
The primary and most significant of these interactions is expected to be hydrogen bonding . The sulfonic acid group is a very strong hydrogen bond donor (the acidic proton) and a strong hydrogen bond acceptor (the oxygen atoms). The nitroamino group also presents both a hydrogen bond donor (the N-H proton) and multiple acceptor sites (the oxygen atoms of the nitro group). This combination of strong donors and acceptors suggests the formation of an extensive and robust hydrogen-bonding network. It is highly probable that the sulfonic acid proton will engage in a very strong hydrogen bond, potentially with a sulfonic acid oxygen or a nitroamino oxygen of a neighboring molecule.
Furthermore, π-π stacking interactions between the aromatic benzene rings are anticipated. These interactions, arising from the delocalized π-electron systems of the benzene rings, would contribute to the stabilization of the aggregated structure, likely leading to a layered or stacked arrangement in the solid state.
The aggregation behavior in solution would be highly dependent on the solvent. In polar, protic solvents, the compound would likely be well-solvated through hydrogen bonding with the solvent molecules. In less polar solvents, intermolecular hydrogen bonding between molecules of this compound would be more favored, potentially leading to the formation of dimers, oligomers, or larger aggregates. The interplay between the strong, directional hydrogen bonds and the less directional π-π stacking interactions would ultimately define the supramolecular architecture of this compound.
Studies on Chemical Stability and Energetic Potential of Nitroamino-substituted Benzenes
While specific energetic data for this compound is not extensively documented, broader computational and experimental studies on nitroamino-substituted benzenes provide significant insights into their chemical stability and energetic potential. The introduction of nitroamino groups onto a benzene ring, particularly in conjunction with nitro groups, has been a strategy to create high-energy-density materials (HEDMs) that balance explosive power with chemical stability.
A notable study on 1,3,5-trinitro-2,4,6-trinitroaminobenzene (TNTNB) highlights the advantages of nitroamino substitution. nih.gov Compared to the fully nitro-substituted analogue, hexanitrobenzene (B172732) (HNB), which is known for its high energy but poor stability, TNTNB exhibits both enhanced energetic performance and significantly improved chemical stability. nih.gov This is attributed to several factors elucidated through theoretical calculations and experimental observations.
The presence of N-H bonds in the nitroamino groups allows for the formation of extensive intramolecular and intermolecular hydrogen bonds. These hydrogen bonding networks are crucial in stabilizing the crystal lattice, thereby increasing the density and thermal stability of the compound. For instance, each molecule of TNTNB is involved in ten intermolecular hydrogen bonds, which contributes to its enhanced stability compared to HNB, which lacks such interactions.
The energetic potential of these compounds is often evaluated based on parameters such as heat of detonation (Q), detonation velocity (D), and density (ρ). The strategic placement of nitroamino groups can lead to compounds with performance exceeding that of traditional explosives.
Below is a data table comparing the properties of a nitroamino-substituted benzene with other related energetic materials.
| Compound | Formula | Density (g·cm⁻³) | Heat of Detonation (Q, kJ·kg⁻¹) | Detonation Velocity (D, m·s⁻¹) |
| Nitrobenzene (B124822) | C₆H₅NO₂ | 1.20 | 3054 | Not typically used as an explosive |
| 2,4,6-Trinitrotoluene (TNT) | C₇H₅N₃O₆ | 1.65 | 4247 | 6900 |
| Hexanitrobenzene (HNB) | C₆N₆O₁₂ | 1.98 | 6993 | 9277 |
| 1,3,5-Trinitro-2,4,6-trinitroaminobenzene (TNTNB) | C₆H₃N₉O₁₂ | 1.964 | 7179 | 9510 |
This table presents data compiled from scientific literature to illustrate the energetic properties of various nitro- and nitroamino-substituted benzenes. nih.gov
The data clearly indicates that the introduction of nitroamino groups in TNTNB leads to a higher heat of detonation and detonation velocity compared to both the well-known explosive TNT and the highly energetic but unstable HNB. This demonstrates that nitroamino-substituted benzenes represent a promising class of energetic materials where chemical stability and high performance can be synergistically achieved.
Advanced Chemical Applications and Functional Material Chemistry
Role as a Key Chemical Intermediate in Organic Synthesis
4-(Nitroamino)benzene-1-sulfonic acid serves as a versatile intermediate in the synthesis of specialized chemical structures. Its bifunctional nature allows for a range of chemical transformations, making it a valuable precursor for more complex molecules.
The synthesis of aromatic aminosulfonic acid nitroamides, including this compound, has been successfully demonstrated. The process typically involves the nitration of a primary aromatic aminosulfonic acid amide. This transformation underscores the compound's role as a building block for creating intricate aromatic systems. The presence of the sulfonic acid and nitroamino groups offers multiple reaction sites for further functionalization, enabling the construction of polysubstituted benzene (B151609) derivatives that are often challenging to synthesize through other routes.
The general synthetic approach to related nitro-amino-hydroxybenzenesulfonic acid amides involves multi-step processes including nitration, halogenation, and reduction, highlighting the modularity of these compounds in building complex structures. For instance, processes have been developed for the manufacture of nitro-amino-hydroxybenzene-sulfonic acid amides from dinitro-halogen-benzene-sulfonic acid amides, which are then subjected to reduction. google.com
| Precursor | Reagents | Product Class | Reference |
| Primary Aromatic Aminosulfonic Acid Amide | Nitrating Agent (e.g., HNO₃/H₂SO₄) | Aromatic Aminosulfonic Acid Nitroamide | N/A |
| 2,4-dinitro-1-halogen-benzene-6-sulfonic acid amide | 1. Alkaline earth metal hydroxide (B78521) 2. Reducing agent | 4-nitro-2-amino-1-hydroxy-benzene-6-sulfonic acid amide | google.com |
This table provides examples of synthetic routes to related complex aromatic compounds, illustrating the role of nitro-substituted sulfonic acids as intermediates.
Azo dyes are a major class of synthetic colorants, constituting 60-70% of all commercial dyes. scialert.net Their synthesis is primarily achieved through a diazotization-coupling reaction. wikipedia.org This process involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a substitution reaction with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778), to form the characteristic azo (-N=N-) bond. organic-chemistry.orgnairaproject.comnih.gov
For this compound to be used in azo dye synthesis, the primary amino group of a precursor would typically be diazotized. In the case of the N-nitroamino compound itself, its application in azo coupling would likely involve its role as a coupling component, though the strong electron-withdrawing nature of both the nitroamino and sulfonic acid groups would significantly deactivate the aromatic ring towards electrophilic attack.
Alternatively, if the nitroamino group were to be part of the diazonium component, its stability under the acidic conditions of diazotization would be a critical factor. The reaction involves treating the amine with nitrous acid, generated in situ from sodium nitrite (B80452) and a strong acid. organic-chemistry.orgiitk.ac.in The strongly electron-withdrawing nitroamino group would make the corresponding diazonium salt a potent electrophile, potentially leading to vibrant and novel chromophores upon coupling with suitable aromatic compounds. Azo dyes derived from nitroaniline precursors are well-documented and often exhibit deep colors due to the extended conjugation and the electronic effects of the nitro group. scialert.netnairaproject.comorientjchem.orgrdd.edu.iq
General Steps in Azo Dye Synthesis:
Diazotization: A primary aromatic amine is treated with nitrous acid (NaNO₂ + HCl) at low temperatures (0-5 °C) to form a diazonium salt. researchgate.net
Coupling: The diazonium salt solution is added to a solution of a coupling component (e.g., phenol, naphthol, or an aromatic amine). The coupling reaction is an electrophilic aromatic substitution. nih.govlibretexts.org
The final color of the azo dye is determined by the specific aromatic structures of both the diazo component and the coupling agent. scialert.net
Catalytic Properties and Applications
The sulfonic acid group is a key functional moiety in a wide range of catalysts due to its strong Brønsted acidity.
Aromatic sulfonic acids are effective as both homogeneous and heterogeneous catalysts. In homogeneous catalysis, compounds like p-toluenesulfonic acid are used for reactions such as esterifications and hydrolyses. mst.eduresearchgate.net The catalytic activity stems from the ability of the sulfonic acid group to donate a proton. The presence of a strongly electron-withdrawing group, such as the nitroamino group in this compound, is expected to increase the acidity of the sulfonic acid proton, thereby potentially enhancing its catalytic activity.
In the realm of heterogeneous catalysis, sulfonic acid groups can be immobilized on solid supports like silica (B1680970), polystyrene resins, or carbon materials to create solid acid catalysts. starbons.comtandfonline.comacs.orgresearchgate.netrsc.org These heterogeneous catalysts are highly valued in green chemistry because they can be easily separated from the reaction mixture and recycled. starbons.comacs.org Starbon®-supported sulfonic acid catalysts, for example, have shown high conversion yields in esterification reactions. starbons.com Similarly, silica gel-supported AlCl₃ has been used as a heterogeneous Lewis acid catalyst for the sulfonylation of aromatic compounds with sulfonic acids. tandfonline.comresearchgate.net Given its structure, this compound could be a candidate for immobilization on such supports to create novel heterogeneous catalysts with potentially enhanced activity.
The catalytic mechanism of sulfonic acid-mediated reactions generally involves the protonation of a substrate by the -SO₃H group, which activates the substrate for subsequent reaction steps. For example, in the acid-catalyzed hydrolysis of PET, aryl sulfonic acids have demonstrated significantly higher rates of reaction compared to mineral acids like H₂SO₄. mst.edu This enhanced activity is attributed to a better affinity of the aryl sulfonic acid catalysts for the polymer surface. mst.edu
The catalytic activity of an aryl sulfonic acid is influenced by the electronic nature of the substituents on the aromatic ring. Electron-withdrawing groups increase the acidity of the sulfonic acid and can thereby enhance its catalytic performance in reactions where protonation is the rate-determining step. While specific catalytic studies on this compound are not widely reported, it is reasonable to predict that the potent electron-withdrawing character of the nitroamino group would lead to a highly acidic sulfonic acid, making it a potentially powerful Brønsted acid catalyst.
| Catalyst Type | Support Material | Example Application | Key Advantage |
| Homogeneous | - | Esterification, Hydrolysis | High activity, good solubility |
| Heterogeneous | Silica (SiO₂) | Friedel-Crafts Alkylation | Recyclable, reduced waste |
| Heterogeneous | Polystyrene Resin (e.g., Dowex) | Ion Exchange, Catalysis | High stability, widely available |
| Heterogeneous | Carbon Materials (e.g., Starbon®) | Esterification, Amidation | High surface area, tunable properties |
This table summarizes different types of sulfonic acid-based catalysts and their applications.
Chemistry in Functional Materials Development
The unique combination of functional groups in this compound makes it an interesting candidate for the development of advanced functional materials. While direct applications are still emerging, the chemistry of related compounds provides insights into its potential.
Polymers containing amino groups or other nitrogen-based functionalities are of significant interest for a variety of applications, from personal care products to advanced materials. specificpolymers.compolysciences.comgoogle.comrsc.org The presence of both a sulfonic acid group (for hydrophilicity and potential ion-exchange properties) and a reactive nitroamino group could allow this compound to be used as a functional monomer in polymerization reactions. Polymers incorporating this moiety could exhibit unique electronic, optical, or stimuli-responsive properties. Acid-functional polymers have broad applications in fields such as biomedical polymers, water treatment, and as immobilized catalysts.
Furthermore, nitrogen-rich organic compounds are valuable precursors for the synthesis of nitrogen-doped (N-doped) carbon materials. acs.orgqub.ac.ukgncl.cn These materials have applications in catalysis, energy storage, and adsorption. For instance, p-nitroaniline (PNA), a structurally related compound, has been used to create N-doped graphenelike nanostructures from a PNA-based foam. acs.org The pyrolysis of nitrogen-containing polymers is a common route to produce N-doped carbons. qub.ac.uk It is conceivable that polymers derived from this compound could be pyrolyzed to yield N- and S-codoped carbon materials, which often exhibit enhanced catalytic or electrocatalytic properties.
Design and Synthesis of Derivatives for Material Science Applications
The strategic modification of this compound can lead to the development of novel materials with tailored properties. Key to these applications is the compound's ability to act as a versatile building block for larger, functional molecules and polymers.
One significant application lies in the synthesis of specialized azo dyes. The nitroamino group can be readily diazotized and coupled with various aromatic compounds to produce a range of dyes with specific chromophoric properties. The presence of the sulfonic acid group enhances the water solubility of these dyes, making them suitable for textile and printing applications. unb.canih.gov
Furthermore, this compound can serve as a monomer in the synthesis of functional aromatic polyamides and other polymers. The amino group (after reduction of the nitroamino group) can react with diacyl chlorides, while the sulfonic acid group can be incorporated to impart ion-exchange properties or improve the polymer's thermal stability and solubility in polar solvents. mdpi.com The synthesis of such polymers often involves step-growth polymerization techniques. mdpi.com
The general approach to synthesizing derivatives from related nitroaniline sulfonic acids involves multi-step processes, including sulfonation of a nitroaniline precursor or nitration of an aminosulfonic acid. google.compucolorant.com For instance, a plausible route to a derivative of this compound could involve the controlled nitration of a protected 4-aminobenzene-1-sulfonic acid, followed by deprotection.
Below is a table summarizing potential derivatives and their applications in material science:
| Derivative Class | Synthetic Approach | Potential Material Science Applications |
| Azo Dyes | Diazotization of the amino group (post-reduction of nitroamino) followed by coupling with naphthols or other aromatic compounds. unb.ca | High-performance pigments, soluble dyes for textiles, and functional coatings. |
| Functional Polyamides | Polycondensation of the corresponding amino derivative with aromatic diacids or diacyl chlorides. mdpi.com | Ion-exchange membranes, thermally stable engineering plastics, and materials for gas separation. mdpi.com |
| Sulfonated Polyimides | Incorporation as a comonomer in the synthesis of polyimides to enhance proton conductivity. | Proton exchange membranes for fuel cells. |
| Surface-Active Agents | Esterification of the sulfonic acid group with long-chain alcohols. | Emulsifiers, dispersants, and wetting agents in material formulations. |
Surface Chemistry and Adsorption Phenomena of the Compound
The surface chemistry and adsorption characteristics of this compound are governed by the presence of its distinct functional groups. The sulfonic acid group, being strongly acidic, plays a primary role in its interaction with surfaces. researchgate.net
On polar surfaces, such as metal oxides and ceramics, the sulfonic acid group can form strong hydrogen bonds or even deprotonate to form a sulfonate anion, leading to strong electrostatic interactions. mdpi.com This property can be exploited for the surface modification of materials to alter their wettability, adhesion, and catalytic activity. mdpi.commdpi.com
The adsorption of this compound from aqueous solutions onto various substrates is influenced by the pH of the solution. At low pH, the sulfonic acid group is protonated, and the molecule is neutral, favoring adsorption on less polar surfaces through van der Waals forces and π-π stacking interactions involving the benzene ring. As the pH increases, the sulfonic acid group deprotonates, resulting in an anionic species that can strongly adsorb onto positively charged surfaces through electrostatic attraction. researchgate.net
The nitroamino group also contributes to the adsorption behavior. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the aromatic ring and its interaction with surfaces. The amino part of the nitroamino group can also participate in hydrogen bonding.
The table below outlines the expected adsorption behavior of this compound on different types of surfaces.
| Surface Type | Primary Adsorption Mechanism | Influencing Factors | Potential Applications |
| Metal Oxides (e.g., Al₂O₃, TiO₂) | Electrostatic interactions, hydrogen bonding. mdpi.com | pH of the solution, surface charge of the oxide. | Surface functionalization, catalyst support. mdpi.com |
| Carbonaceous Materials (e.g., activated carbon, graphene) | π-π stacking, hydrophobic interactions. | Solvent polarity, presence of other organic molecules. | Removal of organic pollutants from water, electrode modification. |
| Anion Exchange Resins | Ion exchange. researchgate.net | Concentration of competing anions, pH. | Water purification, separation processes. researchgate.net |
| Polymers with Functional Groups | Hydrogen bonding, dipole-dipole interactions. | Polymer functionality (e.g., amide, hydroxyl groups), solvent. | Composite materials, functional coatings. |
The study of the adsorption isotherms, such as the Langmuir or Freundlich models, can provide quantitative information about the adsorption capacity and the nature of the interaction between this compound and a given surface. researchgate.net Thermodynamic parameters, including enthalpy and entropy of adsorption, can further elucidate whether the process is spontaneous and exothermic or endothermic. researchgate.net
Environmental Chemistry and Degradation Studies
Photochemical Degradation Pathways of Nitroaromatic Compounds
Sunlight, particularly in aqueous environments, can catalyze both nitration and halogenation reactions of aromatic compounds. nih.gov The irradiation of dissolved organic matter, metal species, nitrate (B79036), or nitrite (B80452) can generate hydroxyl radicals, which are highly reactive and can initiate the degradation of organic pollutants. nih.gov For nitroaromatic compounds, photochemical degradation can proceed through pathways such as the reduction of the nitro group to a nitroso, hydroxylamino, or amino group. nih.gov Additionally, ring cleavage can occur, leading to the formation of smaller, more readily biodegradable organic molecules. The presence of a sulfonic acid group may influence the photodegradation rate and pathway due to its effect on the electronic properties of the molecule and its water solubility.
Chemical Hydrolysis and Oxidation Processes
Chemical hydrolysis and oxidation are significant abiotic degradation pathways for many organic pollutants in the environment. For 4-(nitroamino)benzene-1-sulfonic acid, the stability of the molecule towards hydrolysis is expected to be influenced by the nature of the nitroamino and sulfonic acid groups. While specific hydrolysis data for this compound is scarce, studies on related compounds such as benzenesulfonamides indicate that hydrolysis can be acid-catalyzed.
Advanced oxidation processes (AOPs) represent a suite of chemical treatment technologies that generate highly reactive oxygen species, such as hydroxyl radicals, to degrade recalcitrant organic compounds. These processes are particularly effective for the degradation of nitroaromatic compounds. While direct research on the application of AOPs to this compound is limited, the general principles suggest that it would be susceptible to degradation by these methods.
Biodegradation Mechanisms by Microorganisms
The biodegradation of nitroaromatic compounds is a critical process in their environmental fate and is primarily carried out by microorganisms. nih.gov These compounds can be resistant to oxidative degradation due to the electron-withdrawing nature of the nitro group and the stability of the benzene (B151609) ring. nih.gov However, various bacteria and fungi have evolved diverse strategies to metabolize them. nih.govdtic.mil
Microbial degradation of nitroaromatics can occur under both aerobic and anaerobic conditions. nih.gov Anaerobic bacteria often initiate the degradation by reducing the nitro group to an amino group via nitroso and hydroxylamino intermediates. nih.gov Some bacteria can utilize nitroaromatic compounds as a source of nitrogen. nih.gov Aerobic degradation pathways for nitroaromatic compounds can involve several strategies, including:
Reduction of the aromatic ring: Some bacteria can reduce the aromatic ring of dinitro and trinitro compounds, leading to the elimination of a nitrite group. nih.gov
Monooxygenase-catalyzed denitration: Monooxygenase enzymes can add a single oxygen atom to the aromatic ring, resulting in the removal of the nitro group from nitrophenols. nih.gov
Dioxygenase-catalyzed denitration: Dioxygenase enzymes can insert two hydroxyl groups into the aromatic ring, which can lead to the spontaneous elimination of the nitro group. nih.gov
Reduction of the nitro group: The initial step in the productive metabolism of some nitroaromatic compounds is the reduction of the nitro group to a hydroxylamine (B1172632), which then undergoes rearrangement to a hydroxylated compound that can be further degraded. nih.gov
For sulfonated aromatic compounds, bacteria have been isolated that can utilize them as a source of carbon, nitrogen, or sulfur. nih.govwur.nlcore.ac.uk The degradation of aminonaphthalene sulfonic acids has been shown to be carried out by bacterial consortia, including genera such as Bacillus, Arthrobacter, Microbacterium, Nocardioides, and Oleomonas. nih.gov The initial steps in the degradation of benzenesulfonic acids in some bacteria involve transport into the cell followed by dioxygenation. nih.gov Given the structure of this compound, it is plausible that microorganisms capable of degrading both nitroaromatic and sulfonated aromatic compounds could play a role in its biodegradation.
Environmental Fate Modeling and Transformation Products
Environmental fate models are used to predict the transport and transformation of chemicals in the environment. For nitroaromatic compounds, these models consider processes such as adsorption to soil and sediment, volatilization, and degradation rates (photochemical, chemical, and biological). The mobility and fate of nitrobenzene (B124822) in groundwater, for instance, have been studied using one-dimensional numerical models that incorporate adsorption and biodegradation data. nih.gov
The transformation of nitroaromatic compounds in the environment can lead to a variety of products. Under reducing conditions, the nitro group is often reduced to an amino group. researchgate.net This can lead to the formation of aromatic amines, which can have their own toxicological properties. For example, the reduction of 4-nitrobenzene-sulphonic acid-3',5'-dibromo-anilide with iron in acidic conditions yields 4-aminobenzene-sulphonic acid-3",5'-dibromo-anilide. google.com In the case of this compound, potential transformation products could include the corresponding amino derivative, hydroxylated intermediates, and products of ring cleavage. The identification of these transformation products is crucial for a complete understanding of the environmental risk posed by the parent compound. Mass spectrometry is a key analytical tool for identifying the fragmentation patterns of these polar metabolites. nih.gov
Analytical Detection Methodologies for Environmental Monitoring
The monitoring of nitroaromatic compounds in environmental samples such as water and soil requires sensitive and selective analytical methods. cdc.govenv.go.jpresearchgate.net High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of these compounds. researchgate.netamericanlaboratory.com For polar compounds like this compound, HPLC coupled with mass spectrometry (MS) is particularly powerful. researchgate.net
Several HPLC-MS methods have been developed for the analysis of polar nitroaromatic compounds in water. researchgate.net Ion-exchange chromatography coupled with mass spectrometry (HPIEC-MS) is suitable for the separation and detection of sulfonated compounds. nih.gov Electrospray ionization (ESI) is a common ionization technique used in the mass spectrometric analysis of sulfonated dyes and their intermediates. upce.cz These methods allow for the identification and quantification of parent compounds and their transformation products at low concentrations, which is essential for effective environmental monitoring and risk assessment. nih.govresearchgate.net
Future Research Directions and Emerging Trends
Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability
Current synthetic strategies for compounds structurally related to 4-(nitroamino)benzene-1-sulfonic acid often rely on classical nitration and sulfonation reactions. libretexts.org These methods, while effective, can involve harsh reaction conditions and the use of strong acids, presenting environmental and safety concerns. google.com Future research is increasingly focused on developing greener and more efficient synthetic pathways.
The principles of green chemistry are central to this effort, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. mdpi.com Researchers are exploring alternative sulfonating and nitrating agents that are less corrosive and easier to handle. researchgate.net The investigation of solvent-free reaction conditions or the use of more environmentally benign solvents is another key area of focus. unibo.itunibo.it
Furthermore, the development of catalytic systems, including solid acid catalysts, could offer significant advantages by enabling milder reaction conditions and facilitating catalyst recovery and reuse. mdpi.com Continuous flow chemistry presents another promising avenue, offering enhanced control over reaction parameters, improved safety, and the potential for higher yields and purity. researchgate.net
Table 1: Comparison of Traditional vs. Emerging Synthetic Approaches
| Feature | Traditional Synthesis | Emerging "Green" Synthesis |
| Reagents | Concentrated sulfuric and nitric acids | Milder sulfonating/nitrating agents, solid acid catalysts |
| Solvents | Often harsh organic solvents or excess acid | Benign solvents (e.g., water, ionic liquids), solvent-free conditions |
| Conditions | High temperatures, vigorous mixing | Milder temperatures, catalytic processes |
| Waste | Significant acid waste, potential for hazardous byproducts | Reduced waste streams, recyclable catalysts |
| Efficiency | Can be energy-intensive | Potentially lower energy consumption, continuous flow options |
Exploration of Undiscovered Chemical Transformations and Derivatizations
The reactivity of this compound is largely dictated by its three functional groups: the sulfonic acid, the nitroamino group, and the aromatic ring. While some transformations are known for related compounds, a vast landscape of potential chemical reactions remains to be explored for this specific molecule.
Future research will likely focus on selectively targeting each functional group to synthesize a diverse array of derivatives. For instance, the sulfonic acid group can be converted into sulfonyl chlorides, sulfonamides, and sulfonate esters, opening up avenues for further functionalization. nih.gov The nitroamino group presents intriguing possibilities for reduction to a hydrazine (B178648) or other nitrogen-containing moieties, each with its own unique reactivity.
Moreover, the aromatic ring itself is susceptible to further electrophilic or nucleophilic substitution reactions, allowing for the introduction of additional functional groups that can tailor the molecule's properties. The exploration of cross-coupling reactions catalyzed by transition metals could also lead to the synthesis of novel bi-aryl derivatives with interesting electronic and steric properties.
Advanced Computational Modeling for Structure-Property Relationships and Reactivity Prediction
In recent years, computational chemistry has become an indispensable tool in chemical research. Advanced computational modeling holds immense potential for accelerating the discovery and development of new applications for this compound and its derivatives.
Quantum mechanical calculations , such as Density Functional Theory (DFT), can be employed to predict a wide range of molecular properties, including electronic structure, reactivity indices, and spectroscopic characteristics. This information can provide valuable insights into the molecule's behavior in different chemical environments and guide the design of new experiments.
Quantitative Structure-Activity Relationship (QSAR) studies can be utilized to establish mathematical relationships between the structural features of a series of derivatives and their chemical or biological activity. researchgate.netnih.gov This approach can be particularly useful in identifying the key structural motifs responsible for a desired property and in predicting the activity of yet-to-be-synthesized compounds. Molecular docking studies can further elucidate the binding interactions of these molecules with specific targets. researchgate.net
Table 2: Applications of Computational Modeling
| Modeling Technique | Application |
| Quantum Mechanics (e.g., DFT) | Prediction of molecular geometry, electronic properties, reaction mechanisms, and spectroscopic data. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular structure with chemical or biological activity to guide the design of more potent compounds. nih.gov |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior of the molecule and its interactions with other molecules or surfaces over time. |
Design of Multifunctional Derivatives for Targeted Chemical Applications
A key trend in modern chemistry is the design of molecules with multiple functional groups that can perform specific, targeted tasks. The unique combination of functional groups in this compound makes it an excellent scaffold for the development of such multifunctional derivatives.
By strategically modifying the parent molecule, it may be possible to create derivatives that act as:
Specialty Dyes and Pigments: The chromophoric nature of the nitroaromatic system can be fine-tuned through derivatization to produce materials with specific colors and photophysical properties.
Novel Ligands for Coordination Chemistry: The sulfonic acid and nitroamino groups can act as coordination sites for metal ions, leading to the formation of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or material properties.
Chemical Sensors: Derivatives could be designed to exhibit a detectable change in their spectroscopic properties (e.g., color or fluorescence) upon binding to a specific analyte. rsc.org
Building Blocks for Advanced Materials: The rigid aromatic core and reactive functional groups make it a suitable building block for the synthesis of polymers or other advanced materials with tailored properties.
The "tail" strategy, which involves attaching various moieties to a core structure to modulate its properties, is a relevant approach in this context. mdpi.com
Integration with Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
A deeper understanding of the reaction mechanisms and kinetics involved in the synthesis and transformation of this compound is crucial for process optimization and control. Advanced spectroscopic techniques offer the capability for real-time, in situ monitoring of chemical reactions. southampton.ac.uk
Techniques such as Fourier-transform infrared (FTIR) spectroscopy , Raman spectroscopy , and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the concentrations of reactants, intermediates, and products as a function of time. This data is invaluable for elucidating reaction pathways, identifying transient species, and optimizing reaction conditions to maximize yield and minimize byproduct formation.
The integration of these spectroscopic tools with automated reaction platforms and data analysis algorithms will enable a more efficient and data-driven approach to chemical process development. This will not only accelerate the discovery of new chemical transformations but also facilitate the scale-up of promising synthetic routes.
Q & A
Q. How can researchers determine optimal synthesis conditions for 4-(Nitroamino)benzene-1-sulfonic acid, considering its nitroamino and sulfonic acid functional groups?
Methodological Answer:
- Step 1: Use a nitroamination reaction as the primary pathway, leveraging electrophilic aromatic substitution (EAS) to introduce the nitroamino group. Monitor reaction kinetics via HPLC or NMR to identify intermediate stability (e.g., nitration intermediates) .
- Step 2: Sulfonation should follow nitroamination due to the sulfonic acid group’s deactivating effect. Optimize sulfonation using fuming sulfuric acid at controlled temperatures (80–120°C) to avoid over-sulfonation .
- Step 3: Validate purity via elemental analysis and FT-IR to confirm functional group integrity. Compare results with structurally analogous compounds (e.g., benzenesulfonic acid derivatives in ) to identify deviations in reactivity .
Q. What spectroscopic techniques are most reliable for characterizing this compound, and how should data be validated?
Methodological Answer:
- Primary Techniques:
- FT-IR: Identify characteristic peaks for –SO3H (~1030 cm⁻¹) and –NO2 (~1520 cm⁻¹, asymmetric stretch).
- NMR (¹H/¹³C): Use DMSO-d6 as a solvent to resolve aromatic protons and confirm substituent positions via coupling patterns.
- Validation: Cross-reference spectral data with NIST Chemistry WebBook entries for benzenesulfonic acid analogs (e.g., 4-Aminobenzenesulfonic acid in ). Discrepancies >5% require re-evaluation of synthesis conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound across different solvents?
Methodological Answer:
- Hypothesis Testing: Systematically test solubility in polar aprotic (DMSO, DMF), polar protic (water, ethanol), and nonpolar solvents (hexane). Use UV-Vis spectroscopy to quantify solubility limits.
- Data Reconciliation: Apply Hansen Solubility Parameters (HSPs) to model interactions. Compare results with structurally similar compounds (e.g., sodium 3,5-dibromo-4-nitrosobenzenesulfonate in ) to identify outliers caused by nitroamino group polarity .
- Theoretical Framework: Link findings to solvatochromic theory to explain deviations in protic vs. aprotic solvents .
Q. What experimental designs are recommended to study the compound’s acid-base behavior in aqueous solutions, and how can pKa values be accurately determined?
Methodological Answer:
- Design:
- Potentiometric Titration: Use a pH-stat system with 0.1 M NaOH/HCl to titrate the compound in deionized water. Monitor –SO3H (strong acid) and –NH–NO2 (weak acid) dissociation.
- UV-Vis Spectroscopy: Track absorbance shifts at λmax during titration to correlate protonation states with spectral changes .
- Data Analysis: Apply the Henderson-Hasselbalch equation for pKa calculation. Validate results against computational models (e.g., DFT simulations) to account for intramolecular hydrogen bonding between –SO3H and –NO2 groups .
Q. How should researchers approach comparative studies of this compound with other sulfonated nitroaromatics to predict reactivity in catalytic applications?
Methodological Answer:
-
Comparative Framework:
Compound Functional Groups Key Reactivity Traits This compound –SO3H, –NH–NO2 High electrophilicity, thermal instability Sodium 3,5-dibromo-4-nitrosobenzenesulfonate –SO3⁻, –Br, –NO Oxidative reactivity, halogen participation Disodium salt derivatives () Multiple azo groups Redox-active, chromophoric properties -
Experimental Focus: Conduct cyclic voltammetry to compare redox potentials. Use DFT to model charge distribution and predict sites for nucleophilic attack .
Q. What strategies mitigate decomposition risks during thermogravimetric analysis (TGA) of this compound?
Methodological Answer:
- Controlled Conditions: Perform TGA under inert gas (N2/Ar) at heating rates ≤5°C/min. Monitor mass loss events between 150–250°C, where nitroamino groups typically decompose.
- Complementary Techniques: Pair TGA with DSC to detect exothermic decomposition peaks. Compare with nitroaromatic sulfonates in to identify stabilizing additives (e.g., metal ions) .
- Theoretical Basis: Apply kinetic models (e.g., Flynn-Wall-Ozawa method) to calculate activation energy and predict stability under varying conditions .
Q. How can researchers design a study to investigate the compound’s potential as a ligand in coordination chemistry?
Methodological Answer:
- Synthesis Protocol: React this compound with transition metals (e.g., Cu²⁺, Fe³⁺) in aqueous ethanol. Adjust pH to 5–6 to deprotonate –SO3H while retaining –NH–NO2 protonation.
- Characterization: Use X-ray crystallography or EXAFS to determine coordination geometry. Compare with benzenesulfonic acid-metal complexes () to assess ligand field strength .
- Theoretical Linkage: Apply Hard-Soft Acid-Base (HSAB) theory to predict metal-ligand affinity based on –SO3⁻ (hard base) and –NO2 (soft base) interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
